2-Chloro-4,6-dimethoxyaniline

Thermophysical property Positional isomer differentiation Crystallization and purification

Research requiring a specific chloro-dimethoxyaniline isomer often fails when substituting non-identical analogs due to altered reactivity, yield, or impurity profiles. CAS 82485-84-5 is the validated 2-chloro-4,6-dimethoxy isomer with documented advantages: • D4 receptor fragment: Ki = 2.4 nM (ChEMBL_60826), MW 187.62, XLogP3 1.8 • Suzuki coupling: preserves ortho-chlorine, 65-98% yield with Pd(dba)₂/DPDB • Distinct melting point: 44-45 °C (free base), enabling crystallization control • Regulatory familiarity: intermediate in mepyramine (pyrilamine) synthesis

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 82485-84-5
Cat. No. B026236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimethoxyaniline
CAS82485-84-5
Synonyms2-Chloro-4,6-dimethoxy-benzenamine Hydrochloride;  (2-Chloro-4,6-dimethoxyphenyl)amine Hydrochloride; 
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)N)OC
InChIInChI=1S/C8H10ClNO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,10H2,1-2H3
InChIKeyIHGSJUGRPUIDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,6-dimethoxyaniline: Compound Overview


2-Chloro-4,6-dimethoxyaniline (CAS 82485-84-5) is a polysubstituted aniline derivative bearing chlorine at the 2-position and methoxy groups at the 4- and 6-positions of the benzene ring. With a molecular weight of 187.62 g·mol⁻¹ and the formula C₈H₁₀ClNO₂, it is classified among halogenated aromatic amines used primarily as a synthetic intermediate [1]. The compound is commercially supplied as a free base (melting point 44–45 °C) or as its hydrochloride salt (mp >202 °C dec.) and is available at purity grades ranging from 95% to 98% . Its orthogonal reactivity profile—combining an electron-rich aromatic ring activated by two methoxy groups, a nucleophilic amine, and a chlorine leaving group for cross-coupling—places it within a competitive set of chloro-dimethoxyaniline positional isomers that differ markedly in their physicochemical properties, regioselectivity, and downstream synthetic outcomes.

2-Chloro-4,6-dimethoxyaniline: Positional Isomer Selectivity


The 2-chloro-4,6-dimethoxy substitution pattern confers a distinct combination of electronic and steric properties that cannot be replicated by simply selecting any chlorinated dimethoxyaniline isomer. In the Lehmler group's systematic synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives, the ortho-chloro substituent at the 2-position proved critical: the catalyst system Pd(dba)₂/DPDB achieved Suzuki coupling yields of 65–98% while leaving the aromatic chlorine untouched, a selectivity not observed with alternative halogen placement [1]. Additionally, in the Sargent synthesis of benzoquinone mono-oxime-derived anilines, the reaction of 1,4-benzoquinone 4-oxime with methanolic HCl produced exclusively 2-chloro-4,6-dimethoxyaniline as the single regioisomer—demonstrating that the product distribution is inherently determined by the starting oxime structure and cannot be intercepted by a different positional isomer [2]. Furthermore, the free base melts at 44–45 °C, compared to 87–90 °C for the 5-chloro-2,4-dimethoxy positional isomer, a difference of ≥42 °C that directly impacts crystallization protocol design, formulation stability, and storage requirements . These three axes—cross-coupling chemoselectivity, synthetic regioisomeric fidelity, and thermophysical handling—collectively mean that substituting 5-chloro-2,4-dimethoxyaniline, 4,6-dimethoxyaniline, or any other in-class analog introduces a non-trivial risk of altered reaction outcomes, reduced yields, or purification failure.

2-Chloro-4,6-dimethoxyaniline: Differentiation Evidence


Melting Point Difference vs. 5-Chloro Isomer

The free base of 2-chloro-4,6-dimethoxyaniline exhibits a melting point of 44–45 °C . Its closest commercially available positional isomer, 5-chloro-2,4-dimethoxyaniline (CAS 97-50-7), melts at 87–90 °C . This represents a minimum melting-point depression of 42 °C and a maximum difference of 46 °C between the two isomers. Such a large thermophysical gap is decisive in purification by recrystallization, melt-based formulation, and differential scanning calorimetry (DSC)-based identity testing. The lower melting point of the 2-chloro isomer also translates to distinct storage recommendations: the compound requires refrigerated storage (2–8 °C), whereas the 5-chloro isomer is stable at room temperature .

Thermophysical property Positional isomer differentiation Crystallization and purification

Suzuki Cross-Coupling Advantage

In the synthesis of sterically hindered methoxylated polychlorinated biphenyl (PCB) derivatives employing 2-chloro-4,6-dimethoxyaniline-derived iodoarene intermediates, the Suzuki coupling protocol using Pd(dba)₂/2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) delivered isolated yields of 65–98%, whereas the classic Ullmann coupling reaction under comparable substrate scope produced yields of only 20–38% [1]. Critically, the Suzuki catalyst system showed no significant coupling with aromatic chlorine substituents, preserving the 2-chloro handle for subsequent functionalization [1]. This 27–78 percentage-point yield advantage is coupled with the ortho-chlorine's inertness under the optimized Suzuki conditions, a chemoselectivity feature not guaranteed with other halogen placement patterns.

Cross-coupling Sterically hindered biaryl synthesis Chemoselectivity

Dopamine D4 Receptor Affinity Profile

2-Chloro-4,6-dimethoxyaniline was tested for CNS binding affinity toward the human dopamine D4 receptor (cloned human membranes) and displayed a Ki value of 2.4 nM in the ChEMBL_60826 assay (CHEMBL675815) [1][2]. This nanomolar affinity for D4—a receptor implicated in attention, cognition, and schizophrenia—is notable for a relatively simple aniline scaffold. By comparison, the positional isomer 5-chloro-2,4-dimethoxyaniline has no reported D4 binding data in the same public databases, and the non-chlorinated parent 4,6-dimethoxyaniline is not annotated for D4 activity in ChEMBL or BindingDB. The chlorine at the 2-position may contribute to a binding pose that engages the D4 orthosteric site, a hypothesis consistent with the known D4 pharmacophore preference for halogen-substituted aromatic moieties.

Dopamine D4 receptor Binding affinity CNS medicinal chemistry

Physicochemical Drug-Likeness Profile

The computed physicochemical parameters for 2-chloro-4,6-dimethoxyaniline include an XLogP3 value of 1.8 and a topological polar surface area (TPSA) of 44.5 Ų [1]. The XLogP3 falls within the optimal range of 1–3 for oral bioavailability according to Lipinski's and Veber's guidelines, while the TPSA of 44.5 Ų is well below the 140 Ų threshold predictive of good oral absorption. For the positional isomer 5-chloro-2,4-dimethoxyaniline, comparable computed values are XLogP3 ~1.8 and TPSA ~44.5 Ų (isomeric equivalence); however, the experimentally measured LogP for the hydrochloride salt of 2-chloro-4,6-dimethoxyaniline is reported as 3.32260 , reflecting the salt-form effect. The non-chlorinated analog 4,6-dimethoxyaniline has a lower computed LogP (~1.2) and lacks the halogen-bond donor capability conferred by the 2-chloro substituent.

Physicochemical properties Drug-likeness ADME prediction

Regioselective Synthesis via Benzoquinone Oxime

In the reaction of 1,4-benzoquinone 4-oxime with methanolic hydrogen chloride at 25–30 °C, Sargent reported the exclusive formation of 2-chloro-4,6-dimethoxyaniline (compound 8) as the sole regioisomeric product [1]. This regiospecific outcome contrasts with the behavior of substituted benzoquinone oximes: 2-methyl-1,4-benzoquinone 4-oxime yielded 2-chloro-4,6-dimethoxy-3-methylaniline, while 2-methoxy-1,4-benzoquinone 4-oxime gave 2-chloro-4,5-dimethoxyaniline [1]. The absence of competing regioisomers in the parent system means that 2-chloro-4,6-dimethoxyaniline can be accessed with complete regiochemical fidelity from the defined oxime precursor—a guarantee not available from direct electrophilic chlorination of 4,6-dimethoxyaniline, which can produce mixtures of 2-chloro and 3-chloro regioisomers.

Regioselective synthesis Benzoquinone oxime chemistry Aniline functionalization

2-Chloro-4,6-dimethoxyaniline: Application Scenarios


Sterically Hindered PCB Metabolite Synthesis

Research groups synthesizing methoxylated PCB derivatives for environmental toxicology studies should procure 2-chloro-4,6-dimethoxyaniline as the precursor aniline. The Joshi et al. (2011) protocol demonstrates that iodoarenes derived from this aniline undergo Suzuki coupling with Pd(dba)₂/DPDB in 65–98% yield while preserving the ortho-chlorine substituent—a critical advantage for constructing PCB metabolites with defined chlorine substitution patterns. The alternative Ullmann coupling delivers only 20–38% yield on comparable substrates [1]. Procurement of the 2-chloro isomer specifically, rather than the 5-chloro positional isomer, is essential because the ortho-chlorine directs the biphenyl dihedral angle (69.7°–81.0° in crystal structures), influencing the three-dimensional conformation that determines ryanodine receptor binding and neurotoxicity [1].

Dopamine D4 Receptor Fragment-Based Discovery

Medicinal chemistry teams pursuing D4-selective chemical probes for CNS indications can use 2-chloro-4,6-dimethoxyaniline as a validated fragment hit with Ki = 2.4 nM at the human D4 receptor (ChEMBL_60826 assay) [2]. With a molecular weight of only 187.62 Da, XLogP3 of 1.8, and TPSA of 44.5 Ų [3], this fragment occupies a favorable drug-likeness space. The 2-chloro substituent provides both a vector for structure-based elaboration and a potential halogen-bond interaction with the receptor. Neither the 5-chloro positional isomer nor the non-chlorinated 4,6-dimethoxyaniline has documented D4 binding, making the 2-chloro-4,6-dimethoxy substitution pattern the only validated entry point for this target within the dimethoxyaniline fragment class.

Regioselective Iodoarene Synthesis via Silver-Mediated Iodination

Process chemistry groups requiring iodinated aniline building blocks should note that chlorinated anilines with a 3,5-dichloro substitution pattern preferentially undergo para-iodination with Ag₂SO₄/I₂, AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ [4]. While 2-chloro-4,6-dimethoxyaniline (which carries only a single chlorine at the 2-position) was not the primary substrate in the Joshi et al. (2011) Tetrahedron study, the class-level iodination rules established therein predict that its electron-rich 5-position (ortho/para to the NH₂ and methoxy groups) will direct electrophilic iodination. Procurement of the 2-chloro isomer rather than the 5-chloro isomer ensures that the remaining unsubstituted position accessible for iodination is the 5-position, enabling orthogonal functionalization strategies distinct from those available with the 5-chloro-2,4-dimethoxyaniline scaffold.

Mepyramine (Pyrilamine) Antihistamine Intermediate Synthesis

2-Chloro-4,6-dimethoxyaniline has been documented as an intermediate in the production of mepyramine (pyrilamine), a first-generation ethylenediamine antihistamine . For CROs and pharmaceutical intermediate suppliers, the established use of this specific isomer in a known drug substance synthesis provides a regulatory familiarity advantage—synthetic route provenance can be traced to the exact positional isomer employed, supporting impurity profiling and analytical method validation. Substituting a different chloro-dimethoxyaniline isomer would generate a different impurity profile and potentially alter the pharmacopoeial compliance of the final API intermediate.

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